

Methyl 3-hydroxy-4-nitrobenzoate: A Technical Guide to Safe Handling and Application

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Compound of Interest

Compound Name: Methyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B181651

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **Methyl 3-hydroxy-4-nitrobenzoate** (CAS No. 713-52-0), a key intermediate in organic synthesis and drug discovery. It details the compound's physical and chemical properties, potential hazards, and requisite safety protocols for handling, storage, and disposal. Furthermore, this guide includes detailed experimental methodologies for its synthesis and common derivatization reactions, supplemented by workflow visualizations to ensure clarity and promote safe laboratory practices.

Compound Identification and Properties

Methyl 3-hydroxy-4-nitrobenzoate is a nitroaromatic compound widely used as a building block in the synthesis of more complex molecules, including pharmaceutical agents like DNA gyrase inhibitors and various heterocyclic scaffolds.^{[1][2]} Its chemical structure consists of a benzoate core functionalized with hydroxyl and nitro groups, which provide versatile handles for subsequent chemical modifications.

Table 1: Chemical and Physical Properties of **Methyl 3-hydroxy-4-nitrobenzoate**

Property	Value	Source(s)
CAS Number	713-52-0	[3][4]
Molecular Formula	C ₈ H ₇ NO ₅	[3][4][5]
Molecular Weight	197.15 g/mol	[3][4][5]
IUPAC Name	methyl 3-hydroxy-4-nitrobenzoate	[3][5]
Appearance	Solid; Yellow crystals or powder	[2][3][6]
Melting Point	88-95 °C	[3][6][7]
Boiling Point	346.4 ± 27.0 °C at 760 mmHg	[8]
Density	1.4 ± 0.1 g/cm ³	[8]
Flash Point	163.3 ± 23.7 °C	[8]

| Solubility | Data not readily available |[3] |

Safety and Hazard Information

Methyl 3-hydroxy-4-nitrobenzoate is classified as hazardous. It is harmful if swallowed and causes skin and eye irritation.[3][4][5] Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[3][5][9]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[4][5]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	[4][5]

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[\[4\]](#)[\[5\]](#) |

Precautionary Measures and Handling

Safe handling is paramount to minimize exposure risk. Personnel should adhere to the following guidelines.

Table 3: Handling and Storage Precautions

Precaution Type	Guideline	Source(s)
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station.	[3] [4]
Personal Protective Equipment (PPE)	Wear chemical splash-resistant safety glasses or goggles, protective gloves (inspect before use), and a lab coat. For operations that may generate dust, a NIOSH-certified respirator is recommended.	[3] [4]
Hygiene	Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse.	[3] [4]
Handling	Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Minimize dust generation and accumulation.	[3] [4]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and incompatible materials like strong oxidizing agents.	[3] [4]

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains. | [\[3\]](#)[\[4\]](#) |

Toxicological and First Aid Information

While specific quantitative toxicity data like LD50 values are not readily available, the primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.^[3] Exposure can lead to irritation and inflammation.^[3]

Table 4: First Aid Measures

Exposure Route	First Aid Protocol	Source(s)
Ingestion	If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.	^[3] ^[4]
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.	^[3] ^[4]
Skin Contact	Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid if irritation persists.	^[3] ^[4]

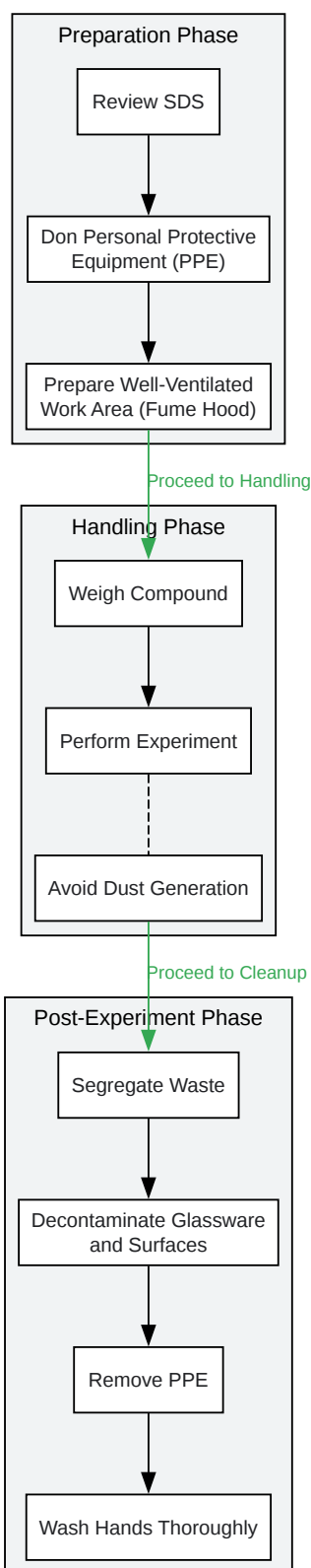
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid immediately. |^[3]^[4] |

Experimental Protocols & Workflows

Methyl 3-hydroxy-4-nitrobenzoate is a versatile starting material. Below are detailed protocols for its synthesis and subsequent modification, which are common steps in drug discovery pipelines.

Visualization of Laboratory Safety Workflow

The following diagram outlines the essential workflow for safely handling **Methyl 3-hydroxy-4-nitrobenzoate** in a research setting.



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Caption: General laboratory safety workflow for handling chemical reagents.

Protocol: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate

This protocol describes the esterification of 3-hydroxy-4-nitrobenzoic acid.[\[10\]](#)

- Reagents: 3-hydroxy-4-nitrobenzoic acid (13.66 mmol), p-toluenesulfonic acid (2.63 mmol), anhydrous methanol (50 mL).
- Procedure:
 - Combine the 3-hydroxy-4-nitrobenzoic acid and p-toluenesulfonic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Heat the stirred solution at reflux (65 °C) under an argon atmosphere for 60 hours.
 - After cooling, concentrate the reaction mixture under reduced pressure to yield a crystalline solid.
 - Purify the solid by partitioning it between ethyl acetate (EtOAc) and water. Repeat the aqueous wash (4 x 50 mL).
 - Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the final product.

Protocol: Alkylation of the Phenolic Hydroxyl Group

This is a general procedure for Williamson ether synthesis using **Methyl 3-hydroxy-4-nitrobenzoate** as the starting phenol.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reagents: **Methyl 3-hydroxy-4-nitrobenzoate** (1 equiv), potassium carbonate (K_2CO_3 , 2-5 equiv), alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2-2 equiv), anhydrous dimethylformamide (DMF).
- Procedure:
 - Dissolve **Methyl 3-hydroxy-4-nitrobenzoate** in anhydrous DMF under an inert atmosphere.
 - Add K_2CO_3 to the solution, followed by the dropwise addition of the alkyl halide.

- Stir the reaction mixture at a temperature between 50-60 °C overnight.
- Pour the resulting solution into EtOAc and wash sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure.
- Purify the crude product via column chromatography (e.g., SiO_2 , CH_2Cl_2) to yield the desired ether.

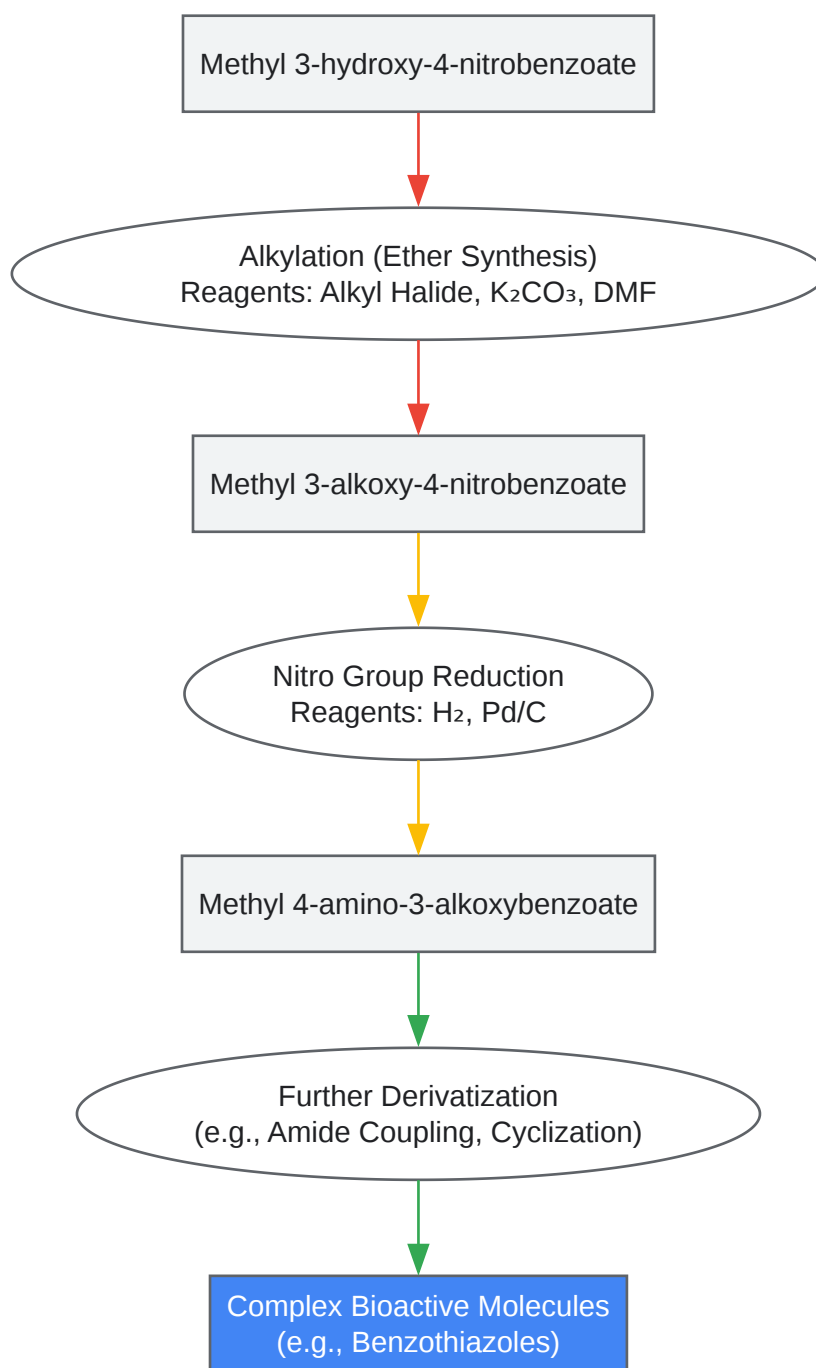
Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro-functionalized ether derivative to the corresponding amine, a crucial step for further functionalization.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reagents: Substituted methyl 4-nitrobenzoate derivative (1 equiv), 10% Palladium on charcoal (Pd/C), methanol (or a mixture like methanol/tetrahydrofuran), hydrogen gas (H_2).
- Procedure:
 - Dissolve the nitro compound in the appropriate solvent system under an argon or nitrogen atmosphere.
 - Add the 10% Pd/C catalyst to the solution.
 - Evacuate the atmosphere and introduce hydrogen gas (typically via a balloon).
 - Stir the reaction mixture vigorously at room temperature for several hours, monitoring completion by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the amino-benzoate product.

Visualization of Synthetic Utility

The diagram below illustrates the role of **Methyl 3-hydroxy-4-nitrobenzoate** as a key intermediate in a multi-step synthesis pathway.



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Caption: Synthetic pathway showcasing the utility of the title compound.

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References

- 1. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against *Acinetobacter baumannii* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Methyl 3-hydroxy-4-nitrobenzoate | C₈H₇NO₅ | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A15329.14 [thermofisher.cn]
- 7. Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 | FM71199 [biosynth.com]
- 8. Methyl 3-hydroxy-4-nitrobenzoate Price from Supplier Brand Hunan Huateng Pharmaceutical Co., Ltd. on Chemsr.com [chemsrc.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. Synthesis of Functionalised Aromatic Oligamide Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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